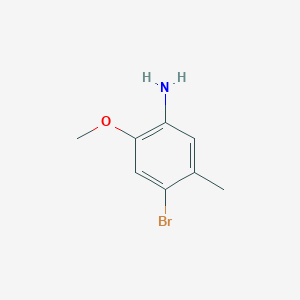

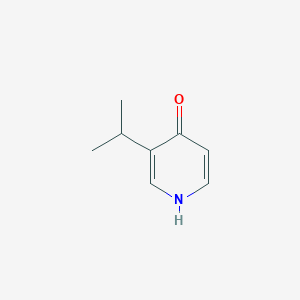

![molecular formula C23H22N4O4 B2606792 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 862810-29-5](/img/structure/B2606792.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound is a part of a series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones .

Synthesis Analysis

The synthesis of this compound involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The synthesized compounds were evaluated for their anticancer activity against different human cancer cell lines .

Molecular Structure Analysis

The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The optimized molecular structure and its molecular orbital (highest occupied molecular orbital and lowest unoccupied molecular orbital) were obtained by the b3lyp/6–31G method .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include propargylation, cyclization, and amide functionalization . The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point and yield. For instance, one of the synthesized compounds, N-(2-Aminoethyl)-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide, has a yield of 73%, is a white powder, and has a melting point of 222–226°C .

Scientific Research Applications

Antineoplastic Activity

Research on benzimidazole condensed ring systems, including derivatives of imidazo[1,2-a]pyrimidine, has shown promising antineoplastic (anti-cancer) activities. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth. For instance, certain derivatives demonstrated variable degrees of antineoplastic activity against a variety of cancer cell lines, indicating their potential as cancer therapeutic agents. This suggests that related compounds, such as the one , could also have applications in cancer research and treatment (Abdel-Hafez, 2007).

Antiviral Activity

Studies on imidazo[1,2-a]pyridine derivatives have explored their antiviral properties, particularly as inhibitors of human rhinovirus. The structural modification of these compounds has led to the development of novel antirhinovirus agents, demonstrating the potential of imidazo[1,2-a]pyrimidine derivatives in antiviral research and therapy. This implies that compounds with similar structures may be explored for their applications against various viral infections (Hamdouchi et al., 1999).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as potential antiulcer agents. These compounds have shown cytoprotective properties in models of ethanol and hydrochloric acid-induced gastric damage, highlighting their potential application in the treatment of ulcers (Starrett et al., 1989).

Antimicrobial Activity

The synthesis of novel compounds, including imidazo[1,2-a]pyrimidine derivatives, has demonstrated potent antimicrobial activity against a range of bacteria. This indicates the potential use of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria (Prasoona et al., 2020).

Angiotensin II Receptor Imaging

Radiolabelled nonpeptide angiotensin II antagonists based on imidazo[1,2-a]pyridine structures have been developed for angiotensin II, AT1 receptor imaging. This application is crucial for studying cardiovascular diseases and developing targeted therapies (Hamill et al., 1996).

Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its anticancer activity against different human cancer cell lines . Additionally, the development of new agents and new targets for the treatment of cancer is a research hotspot, and this compound could play a role in that .

Properties

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-14-6-7-15(18-13-27-9-5-8-24-23(27)26-18)10-17(14)25-22(28)16-11-19(29-2)21(31-4)20(12-16)30-3/h5-13H,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCMNKZJAJOLJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

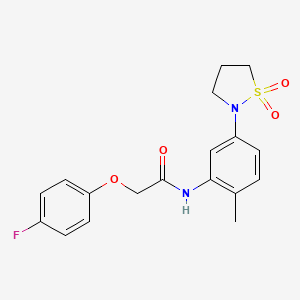

![2-[[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2606714.png)

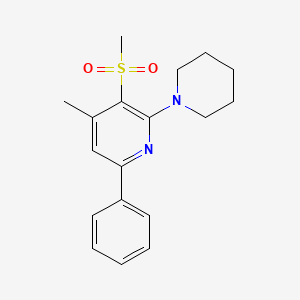

![2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2606716.png)

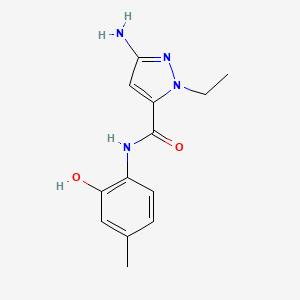

![4'-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2606723.png)

![(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2606725.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2606731.png)

![1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2606732.png)